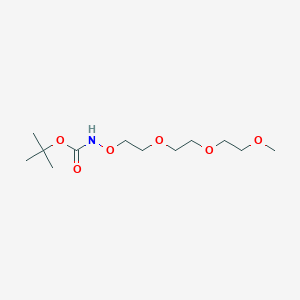

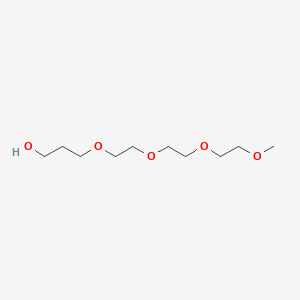

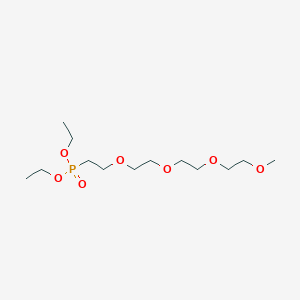

![molecular formula C28H23ClF2N6O3 B609326 (1S,2R,3S,4R,5S)-4-(6-{[(3-氯苯基)甲基]氨基}-2-[2-(3,4-二氟苯基)乙炔基]-9H-嘌呤-9-基)-2,3-二羟基-N-甲基双环[3.1.0]己烷-1-甲酰胺 CAS No. 1377273-00-1](/img/structure/B609326.png)

(1S,2R,3S,4R,5S)-4-(6-{[(3-氯苯基)甲基]氨基}-2-[2-(3,4-二氟苯基)乙炔基]-9H-嘌呤-9-基)-2,3-二羟基-N-甲基双环[3.1.0]己烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MRS5698 is a high affinity and selective A3 adenosine receptor agonist (Ki ~ 3 nM) protects against chronic neuropathic pain. MRS5698 displays >1000-fold selectivity over A1 and A2A adenosine receptors. MRS5698 reverses mechanoallodynia in several neuropathic pain models in vivo.

科学研究应用

Neuropathic Pain Management

MRS5698 has been identified as a promising agent in the treatment of chronic neuropathic pain . It binds selectively to human and mouse A3 adenosine receptors (A3ARs), which play a key role in pain perception. Preclinical studies have shown that MRS5698 is orally active in a chronic neuropathic pain model and can protect against such pain .

Anti-Inflammatory Applications

The compound has demonstrated potential in modulating inflammatory responses. It has been reported to regulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ, in HL-60 cells treated acutely with MRS5698. This suggests its utility in studying and potentially treating inflammatory conditions .

Immunological Research

MRS5698’s ability to modulate the A3 adenosine receptor also makes it relevant for immunological research. It affects genes closely related to immunity and inflammation, providing a tool for understanding neutrophil function and the broader immune response .

Pharmacokinetics and Drug Development

The compound’s stability, low toxicity, and lack of CYP interaction make it an ideal candidate for further consideration in drug development. Its pharmacokinetic profile, including half-life and plasma protein binding, is favorable for therapeutic applications .

ADME-Tox Studies

MRS5698 has been evaluated for its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. The results indicate that it is very stable in vitro and largely bound to plasma proteins, which is crucial for predicting the compound’s behavior in vivo .

Modulation of Eicosanoid Metabolism

The compound has been shown to downregulate PPAR, which modulates eicosanoid metabolism. This suggests that MRS5698 could be used to study the pathways involved in inflammation and pain at a molecular level .

Allosteric Modulation Studies

MRS5698, in combination with allosteric enhancer LUF6000, has been used to study allosteric modulation at the native A3 adenosine receptor. This provides insights into the complex mechanisms of receptor activation and signaling .

Chronic Pain Economic Impact Studies

Given the significant economic impact of chronic pain, estimated at approximately $100 billion annually in the USA alone, MRS5698’s potential in pain management could also be relevant for socioeconomic research related to healthcare costs and the burden of pain on society .

作用机制

Target of Action

MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .

Mode of Action

MRS5698 binds selectively to human and mouse A3ARs . The binding of MRS5698 to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .

Biochemical Pathways

Upon activation by MRS5698, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .

Pharmacokinetics

MRS5698 exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .

Result of Action

The activation of A3AR by MRS5698 has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . MRS5698 is also orally active in a chronic neuropathic pain model .

Action Environment

The action of MRS5698 is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of MRS5698 . The environment within cells endogenously expressing the human A3AR also influences the effect of MRS5698 .

属性

IUPAC Name |

(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLLLJJYBWLGHW-CIZVZKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

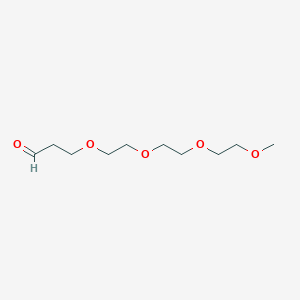

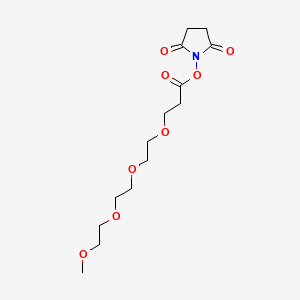

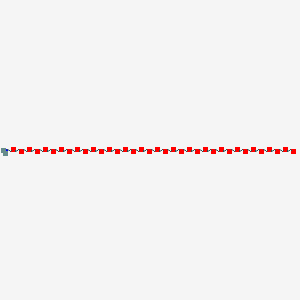

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)